molecular formula C5H8N4O B2564500 1-azido-4-isocyanatobutane CAS No. 177489-76-8

1-azido-4-isocyanatobutane

Cat. No.: B2564500
CAS No.: 177489-76-8
M. Wt: 140.146
InChI Key: NCMBIEKQPVEVCN-UHFFFAOYSA-N
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Description

1-Azido-4-isocyanatobutane is an organic compound with the molecular formula C5H8N4O. It is characterized by the presence of both an azido group (-N3) and an isocyanate group (-NCO) attached to a butane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-isocyanatobutane can be synthesized through a multi-step process involving the introduction of azido and isocyanate functional groups onto a butane backbone. One common method involves the reaction of 1,4-dibromobutane with sodium azide to form 1-azido-4-bromobutane. This intermediate is then treated with silver cyanate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with azides and isocyanates .

Chemical Reactions Analysis

Types of Reactions: 1-Azido-4-isocyanatobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Azido-4-isocyanatobutane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-4-isocyanatobutane involves the reactivity of its functional groups:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both azido and isocyanate groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-azido-4-isocyanatobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-9-8-4-2-1-3-7-5-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMBIEKQPVEVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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